Fluorescent Red Mega 520 NHS-ester

Wide-field fluorescence microscopy flow cytometry DNA sequencing

Cross-talk and signal bleed-through in multiplex panels are common with standard fluorophores. This pre-activated NHS-ester fluorochrome solves that with its exceptionally large Stokes shift, enabling cleaner far-red detection. - >110 nm Stokes shift separates 488 nm excitation from 667 nm emission, minimizing crosstalk in 5-plex FISH panels. - High extinction coefficient (ε=90,000 M⁻¹cm⁻¹) ensures bright, single-copy gene probe sensitivity. - Ready-to-conjugate NHS ester chemistry for efficient, one-step protein/antibody labeling under mild conditions.

Molecular Formula C30H33N3O9S
Molecular Weight 611.7 g/mol
Cat. No. B12057309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescent Red Mega 520 NHS-ester
Molecular FormulaC30H33N3O9S
Molecular Weight611.7 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCCCC(=O)ON4C(=O)CCC4=O)S(=O)(=O)[O-]
InChIInChI=1S/C30H33N3O9S/c1-3-32(4-2)24-12-11-22-18-23(30(37)41-25(22)19-24)10-9-21-15-17-31(20-26(21)43(38,39)40)16-7-5-6-8-29(36)42-33-27(34)13-14-28(33)35/h9-12,15,17-20H,3-8,13-14,16H2,1-2H3
InChIKeyMBVYUWVQIQRLNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescent Red Mega 520 NHS-Ester Overview


Fluorescent Red Mega 520 NHS-ester (CAS 540528-09-4) is a reactive iminium betaine fluorochrome [1] within the MegaStokes dye family, engineered for covalent amine labeling of biomolecules . It is characterized by a molecular weight of 611.66 g/mol and an extraordinarily large Stokes shift between its excitation (~556 nm in phosphate buffer) and emission (~667 nm) maxima, facilitating far-red detection with minimal spectral overlap . This compound is supplied as a pre-activated N-hydroxysuccinimidyl (NHS) ester for efficient, one-step conjugation to proteins, antibodies, and other amino-containing targets under mild conditions .

Covalent amine labeling of proteins and antibodies via NHS ester chemistry.
Far-red detection (>660 nm) with minimal spectral overlap in multiplexed panels.
Standard 488 nm argon-ion laser excitation compatible with high Stokes shift design.

Risks of Substituting Fluorescent Red Mega 520


Generic substitution for Fluorescent Red Mega 520 NHS-ester frequently fails due to unique spectral design performance criteria not met by standard red fluorophores. Most commonly used alternatives, such as Cy3 or Alexa Fluor 555, have Stokes shifts of only ~15-25 nm , creating significant fluorescence crosstalk in multiplexed panels. In contrast, the Mega 520 dye's >110 nm Stokes shift allows efficient excitation with a 488 nm argon laser while cleanly separating its far-red emission from green and orange channels . Furthermore, its extinction coefficient of 90,000 M⁻¹cm⁻¹ far surpasses other Mega dyes like Mega 485 (ε = 20,000 M⁻¹cm⁻¹) , providing superior brightness. Interchanging with a generic dye without verifying these quantitative parameters compromises signal-to-noise ratio, limits multiplexing capacity, and invalidates comparative assay results.

Risk 1 Standard red dyes (e.g., Alexa Fluor 555) lack the >110 nm Stokes shift, leading to significant crosstalk in multiplexed assays.
Risk 2 Lower extinction coefficient substitutes (e.g., Mega 485) may not provide sufficient brightness for low-abundance target detection.
Risk 3 Generic far-red dyes may emit near 612 nm, overlapping with orange channels and requiring compensation that Mega 520 avoids.

Quantitative Evidence for Mega 520 Differentiation


Superior Stokes Shift for Multiplexing

The Mega 520 NHS-ester provides a Stokes shift of over 110 nm (λ_ex: 556 nm, λ_em: 667 nm in 0.1 M phosphate buffer pH 7.0) . This quantifiably separates it from the Mega 485 NHS-ester (Stokes shift: 77 nm) and represents a >5-fold increase over the industry-standard Alexa Fluor 555 NHS ester, which typically has a Stokes shift of less than 20 nm . Such a large gap minimizes excitation crosstalk and allows full utilization of the far-red emission channel without bleed-through from green dyes like fluorescein.

Stokes Shift
Head-to-head
111 nm (vs ~15-20 nm Alexa Fluor 555 class; vs 77 nm Mega 485)
Supports far-red detection with low crosstalk in multiplexed panels.
Measurements in 0.1 M phosphate buffer pH 7.0. Vendor-reported conditions for comparators.
Wide-field fluorescence microscopy flow cytometry DNA sequencing multiplex immunofluorescence

High Extinction Coefficient for Sensitivity

The molar extinction coefficient (ε) of Fluorescent Red Mega 520 NHS-ester is documented at 90,000 M⁻¹cm⁻¹ , a value that is 4.5-fold higher than the closely related Mega 485 NHS-ester, which has an ε of only 20,000 M⁻¹cm⁻¹ . This high absorptivity directly translates to significantly greater photon output per labeled molecule, making it the brighter choice among Mega dyes and providing a sensitivity advantage over many conventional red fluorophores with lower extinction coefficients.

Extinction Coefficient
Head-to-head
90,000 M⁻¹cm⁻¹ (4.5-fold greater than Mega 485)
Supports higher signal output per labeled molecule for low-abundance targets.
Measurement parameters per manufacturer datasheets. Context-dependent brightness.
Protein labeling low-abundance target detection microarray analysis immunoassay development

High Quantum Yield for Signal-to-Noise

The fluorescence quantum yield (Φ) of Mega 520 is reported to exceed 0.8 . This metric is significantly higher than that of common rhodamine-class dyes, which typically exhibit quantum yields in the range of 0.3–0.5 in aqueous environments [1]. A quantum yield above 0.8 means that over 80% of absorbed photons are re-emitted, minimizing energy lost to non-radiative decay and maximizing fluorescence signal for imaging and detection.

Quantum Yield
Reported
> 0.8 (vs rhodamine class Φ ≈ 0.3–0.5)
Supports high signal-to-noise ratio in imaging and detection assays.
Reported by vendor; rhodamine comparisons from primary literature review.
Fluorescence quantum yield photostability live-cell imaging single-molecule fluorescence

Spectral Positioning for Laser Compatibility

The absorption maximum of the Mega 520 NHS-ester is precisely tuned to 520 nm in water and 556 nm in phosphate buffer , making it exceptionally well-suited for excitation with the standard 488 nm line of argon-ion lasers . While a dye like Alexa Fluor 647 also uses this laser, its emission is at ~665 nm . The Mega 520 offers a distinctly defined emission maximum at 667 nm (phosphate buffer) that minimizes overlap with the 600-630 nm emission range of widely used orange dyes like Cy3 or ATTO 565, a spectral conflict often encountered with comparators like Mega 500 (λ_em: 612 nm) .

Spectral Position
Class-level
λ_em 667 nm (55 nm separation from Mega 500, ~100 nm from Cy3)
Context-dependent far-red bridge dye positioning for multicolor panels.
Class-level spectral inference; verify panel-specific compensation requirements.
Confocal laser scanning microscopy FACS FRET-based assays molecular beacons

Application Scenarios for Mega 520 NHS-Ester


High-Plex FISH on Chromosomal Spreads

In multiplex FISH, the extreme Stokes shift (>110 nm) of Mega 520 NHS-ester allows it to be combined with up to five other dyes in a single experiment without spectral unmixing artifacts . Its high extinction coefficient (ε=90,000 M⁻¹cm⁻¹) ensures detectable signal from single-copy gene probes, while its small molecule size reduces steric hindrance during probe hybridization, directly overcoming limitations of larger polymer-based labels .

Sensitive DNA Sequencing by Synthesis

The dye's 488-nm argon laser compatibility and far-red 667 nm emission are ideal for next-generation sequencing chemistries . Its high quantum yield (>0.8) translates to fewer missed base calls from low-intensity signals, and its large Stokes shift dramatically reduces excitation light bleed-through into the CCD detector, improving the signal-to-noise ratio compared to rhodamine terminators with small Stokes shifts .

Flow Cytometry for Low-Density Antigens

For flow cytometry, the Mega 520 NHS-ester conjugated to antibodies provides a bright signal in the APC-Alexa Fluor 750 channel subset but with a uniquely wide spectral separation from the PE channel. This solves a common compensation problem where PE-Texas Red or Cy3 conjugates spill into the APC channel. The dye's high brightness (ε of 90,000) is crucial for detecting low-density surface receptors, offering an advantage over the less bright Mega 485 (ε 20,000) .

Bead-Based Multiplex Immunoassays

In bead-based arrays, the Mega 520 NHS-ester's far-red emission (667 nm) does not interfere with the fluorescent coding dyes of the bead (often in the red/orange range). By conjugating the detection antibody with this dye, labs can add a high-sensitivity layer to their multiplex protein quantification assays without re-engineering their existing gate-based analysis on a standard 488 nm excitation dual-laser system .

Application
Selection Property
Validation Focus
High-Plex FISH
Stokes shift magnitude and extinction coefficient
Channel separation and single-copy probe signal integrity
DNA Sequencing
488 nm laser compatibility and quantum yield
Base-calling signal-to-noise and excitation light rejection
Low-Density Antigen Flow Cytometry
Brightness and far-red spectral separation
Compensation reduction and low-density receptor resolution
Bead-Based Multiplex Immunoassays
Far-red emission without bead-code interference
Detection layer addition on 488 nm excitation systems
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